molecular formula C13H10O4 B1325528 2-(2-Acetoxybenzoyl) furan CAS No. 898766-17-1

2-(2-Acetoxybenzoyl) furan

Cat. No.: B1325528
CAS No.: 898766-17-1
M. Wt: 230.22 g/mol
InChI Key: WQDATVXQSHKNRT-UHFFFAOYSA-N
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Description

2-(2-Acetoxybenzoyl) furan is an organic compound with the molecular formula C13H10O4 It is a derivative of furan, a heterocyclic aromatic organic compound, and features an acetoxybenzoyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-(2-Acetoxybenzoyl) furan involves the cross-ketonization of methyl 2-furoate with carboxylic acids. This reaction is typically catalyzed by a zirconium dioxide catalyst under gas-phase conditions at elevated temperatures, around 350°C . The optimization of the molar ratio between reactants is crucial to achieve high selectivity and conversion rates.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions and improved efficiency compared to batch processes. The use of cost-effective catalysts and optimization of reaction parameters are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetoxybenzoyl) furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the acetoxybenzoyl group to other functional groups.

    Substitution: The acetoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the acetoxybenzoyl group can produce hydroxybenzoyl derivatives.

Scientific Research Applications

2-(2-Acetoxybenzoyl) furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Acetoxybenzoyl) furan involves its interaction with specific molecular targets and pathways. The acetoxybenzoyl group can undergo hydrolysis to release acetic acid and benzoyl derivatives, which can then interact with biological molecules. The furan ring’s aromatic nature allows it to participate in various biochemical reactions, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Acetoxybenzoyl) furan is unique due to the presence of both the acetoxy and benzoyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

[2-(furan-2-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-9(14)17-11-6-3-2-5-10(11)13(15)12-7-4-8-16-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDATVXQSHKNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642185
Record name 2-(Furan-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-17-1
Record name [2-(Acetyloxy)phenyl]-2-furanylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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